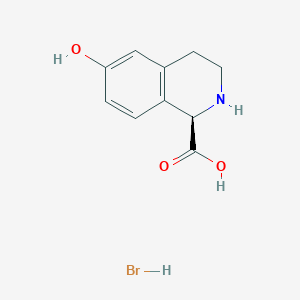

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves several steps. One common method includes the reduction of isoquinoline derivatives followed by hydroxylation and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to produce high-quality ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Reactions with halogens or other substituents to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and other functionalized compounds that can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes, making it a valuable tool for understanding biochemical processes.

Medicine

In medicine, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is investigated for its potential therapeutic applications. It may have roles in treating neurological disorders, cancer, and other diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline

- 1-Carboxy-1,2,3,4-tetrahydroisoquinoline

- 6-Hydroxyisoquinoline

Uniqueness

What sets ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific and industrial applications.

Conclusion

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a compound of significant interest due to its unique structure, versatile reactivity, and wide range of applications. From synthetic chemistry to medicinal research, this compound continues to be a valuable tool for scientists and industry professionals alike.

Biological Activity

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide (hbr) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BrN O3

- Molecular Weight : 274.11 g/mol

- CAS Number : 2047812-52-0

1. Neuroprotective Effects

Research has indicated that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative disorders such as Parkinson's disease. The compound has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, contributing to its protective effects against neuronal death .

2. Antimicrobial Activity

Studies have demonstrated that (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr possesses antimicrobial properties. It has been effective against various pathogens, including bacteria and fungi, suggesting potential applications in treating infectious diseases .

3. Anticancer Potential

The compound has shown promise in cancer research. Specific studies indicate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Its structural analogs have been explored for their ability to target cancer cell lines effectively .

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : It influences dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.

- Oxidative Stress Reduction : The compound acts as an antioxidant, scavenging free radicals and reducing cellular oxidative damage .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on animal models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function and a reduction in neurodegeneration markers. The compound was found to enhance the survival of dopaminergic neurons by modulating neuroinflammatory responses .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent for bacterial infections .

Summary Table of Biological Activities

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C10H11NO3.BrH/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H/t9-;/m1./s1 |

InChI Key |

YAQNIQDGDHZRRP-SBSPUUFOSA-N |

Isomeric SMILES |

C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O.Br |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)O)C(=O)O.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.